![molecular formula C12H15ClN2O3 B2426831 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid;hydrochloride CAS No. 2445786-50-3](/img/structure/B2426831.png)
1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid;hydrochloride
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Overview
Description
“1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid;hydrochloride” is a chemical compound . It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds .
Synthesis Analysis
Piperidine derivatives can be synthesized through various methods. One efficient method for the N-heterocyclization of primary amines with diols is catalyzed by a Cp*Ir complex . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Chemical Reactions Analysis
Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The Knoevenagel Condensation is one such reaction, where an enol intermediate is formed initially, which then reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Scientific Research Applications
- Researchers have explored the synthesis of nitroxoline derivatives using this compound. Nitroxoline is known for its antibacterial and antifungal properties, making it a potential candidate for combating infections .
- RhoA is a small GTPase involved in cell migration, cytoskeletal dynamics, and vascular function. Inhibiting RhoA activity may be beneficial for cardiovascular diseases. EN300-7438064 has been studied as a potential RhoA inhibitor .
- ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1 kinase) are implicated in cancer. Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives based on EN300-7438064. These compounds act as dual inhibitors against both ALK and ROS1, potentially offering new avenues for targeted cancer therapies .
Antibiotic Nitroxoline Derivatives
RhoA Inhibitors for Cardiovascular Disease Therapy
Dual Inhibitor for ALK and ROS1 Kinases
MilliporeSigma: Isonipecotic acid IJMS | Piperidine Derivatives: Recent Advances
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid;hydrochloride” and similar compounds may continue to be a focus of research in the future.
properties
IUPAC Name |
1-(pyridine-4-carbonyl)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17;/h1-2,5-6,10H,3-4,7-8H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTRYPRWMRJVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid;hydrochloride |
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